molecular formula C62H81N17O13 B1603997 LHRH, Phe(6)- CAS No. 57521-78-5

LHRH, Phe(6)-

Cat. No.: B1603997
CAS No.: 57521-78-5
M. Wt: 1272.4 g/mol
InChI Key: YQYQKOPVQDUQLX-HDJHSADSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂), regulates gonadotropin secretion. The analog "LHRH, Phe(6)-" (likely referring to glycosylated LHRH derivatives with D-Trp6, e.g., compound 6: GS4-[D-Trp⁶]LHRH) incorporates a glucose unit at Ser4 and D-Trp6, designed to resist proteolysis while retaining receptor affinity . This modification addresses the native peptide's short plasma half-life (3–4 minutes) and improves bioavailability for cancer therapy .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Methodology:

  • LHRH, Phe(6)- is commonly synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis , a widely accepted method for peptide assembly. This involves sequential addition of protected amino acids to a resin-bound peptide chain.

  • The process starts with loading the first amino acid onto a resin such as Rink amide MBHA resin , which provides a solid support for peptide elongation.

  • Each amino acid is introduced with Fmoc protection on the amino group, which is removed after coupling to allow the next amino acid to attach.

  • Coupling reagents such as PyAOP, HOBT, and TBTU are used to activate the carboxyl group of the incoming amino acid, facilitating peptide bond formation.

  • Side-chain protecting groups are employed to prevent unwanted reactions during synthesis.

  • After assembly, the peptide is cleaved from the resin using a cleavage cocktail typically containing trifluoroacetic acid (TFA) , scavengers like tri-isopropylsilane (TIS) , 1,2-ethanedithiol (EDT) , and water to remove protecting groups and release the peptide.

  • The crude peptide is precipitated with cold diethyl ether, dissolved in a suitable solvent (e.g., acetonitrile/water with TFA), and lyophilized for purification.

Key Notes:

  • Position 6 substitution with phenylalanine (Phe) is incorporated by using Fmoc-Phe-OH at the sixth coupling step.

  • The use of Fmoc chemistry allows for mild deprotection conditions, reducing racemization and side reactions.

Fragment Condensation and Liquid Phase Synthesis

Methodology:

  • An alternative approach involves synthesizing peptide fragments separately and then coupling them in the liquid phase.

  • For example, two fragments such as pGlu-His-Trp-OMe and H-Ser-Tyr-D-Ser(But)-Leu-Arg-Pro-NHEt are prepared independently.

  • These fragments are dissolved in a biphasic system of n-butanol saturated water and adjusted to a pH of about 7.8.

  • Partition chromatography using n-butanol and water layers facilitates separation and purification of the peptides.

  • Repeated washing and extraction steps improve the purity and recovery of peptide fragments.

  • The organic layer containing the desired peptide is concentrated and precipitated with ether to obtain the solid peptide product.

  • This method allows for recycling of unreacted fragments , improving overall yield and cost-effectiveness.

Advantages:

  • Minimizes racemization due to mild reaction conditions.

  • Facilitates scale-up for industrial production.

Peptide Modification and Conjugation Techniques

Methodology:

  • Modifications at position 6, such as incorporation of D-amino acids or functional groups, are performed to improve peptide stability or receptor affinity.

  • For instance, bromoacetylation of lysine residues at position 6 (or other positions) allows for subsequent thioether ligation with thiol-containing cores to form dendritic or conjugated peptide structures.

  • The lysine side chain protecting groups such as Dde or ivDde are selectively removed using hydrazine hydrate in DMF, enabling site-specific functionalization.

  • Peptide conjugation is carried out in buffered aqueous-organic mixtures (e.g., sodium bicarbonate solution with acetonitrile) under argon to prevent oxidation.

  • The thioether ligation reaction is monitored by analytical HPLC and electrospray ionization mass spectrometry (ESI-MS) to ensure completion and purity.

  • Such conjugations can enhance bioavailability and receptor targeting efficiency.

Purification and Characterization

  • After synthesis and cleavage, peptides are purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on C18 or C4 columns.

  • Gradients of solvents such as water with 0.1% TFA (solvent A) and acetonitrile with 0.1% TFA (solvent B) are used.

  • Pure fractions are identified by retention time and confirmed by mass spectrometry (ESI-MS) .

  • Lyophilization yields the final purified peptide in solid form for further use.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Notes
1. Resin Loading Attachment of first amino acid (often Fmoc-Phe-OH at position 6) to solid support resin Rink amide MBHA resin, Fmoc-Phe-OH Ensures correct sequence start
2. Peptide Chain Assembly Sequential coupling of amino acids using Fmoc-SPPS PyAOP, HOBT, TBTU, DIEA, DMF Automated peptide synthesizer often used
3. Side Chain Deprotection Removal of protecting groups from amino acid side chains TFA cleavage cocktail with scavengers Releases peptide from resin
4. Fragment Condensation Coupling of peptide fragments in liquid phase with partition chromatography n-butanol/water biphasic system, pH ~7.8 Enables purification and recycling of fragments
5. Peptide Modification Site-specific functionalization (e.g., bromoacetylation) for conjugation Hydrazine hydrate, bromoacetic acid, HATU Enhances stability and bioactivity
6. Conjugation Thioether ligation or other chemistries to attach peptides to cores or other molecules Sodium bicarbonate buffer, argon atmosphere Used for dendrimer or drug conjugate synthesis
7. Purification RP-HPLC purification and lyophilization C18 or C4 columns, TFA/acetonitrile gradients Ensures high purity and correct peptide identity

Research Findings and Industrial Relevance

  • The use of Fmoc solid-phase synthesis remains the gold standard for LHRH, Phe(6)- due to its efficiency, scalability, and ability to produce high-purity peptides.

  • Fragment condensation combined with partition chromatography allows for high yield and minimal racemization , making it suitable for industrial-scale production.

  • Functionalization at position 6, especially with D-amino acids or bromoacetyl groups, improves receptor binding and stability, which is critical for therapeutic applications.

  • Thioether ligation provides a stable and efficient conjugation method for creating polyvalent or dendritic LHRH constructs, potentially enhancing drug delivery and efficacy.

Chemical Reactions Analysis

Types of Reactions: LHRH, Phe(6)- primarily undergoes enzymatic degradation rather than traditional chemical reactions like oxidation or reduction. The primary degradation pathway involves the cleavage of peptide bonds by proteolytic enzymes .

Common Reagents and Conditions: The enzymatic degradation of LHRH, Phe(6)- occurs in the plasma and various tissues. Proteases such as chymotrypsin and elastase are responsible for breaking down the peptide into smaller oligopeptides .

Major Products Formed: The degradation products of LHRH, Phe(6)- are oligopeptides with a maximum of five amino acids. These fragments do not exhibit any GnRH activity and are further degraded or excreted via the kidneys .

Scientific Research Applications

Pharmacological Properties

LHRH, Phe(6)- is a synthetic analog of the natural gonadotropin-releasing hormone (GnRH). The substitution of phenylalanine at position 6 enhances its receptor binding affinity and biological activity compared to native GnRH. This modification allows for more effective modulation of the hypothalamic-pituitary-gonadal (HPG) axis.

Reproductive Health

LHRH analogs are widely used in reproductive medicine for:

  • Controlled Ovarian Stimulation : They are utilized in assisted reproductive technologies (ART) to control ovulation timing and enhance fertility outcomes.
  • Treatment of Hormonal Disorders : Conditions such as endometriosis and uterine fibroids are managed using LHRH analogs to suppress estrogen production.

Oncology

The anti-cancer potential of LHRH analogs has been explored extensively:

  • Targeted Chemotherapy : LHRH, Phe(6)- is conjugated with cytotoxic agents for targeted delivery to LHRH receptor-positive tumors. For instance, conjugates with doxorubicin have shown enhanced anti-tumor efficacy while minimizing systemic toxicity .
  • Prostate Cancer Treatment : Studies have demonstrated that LHRH analogs can inhibit prostate cancer cell proliferation by inducing apoptosis .

Case Studies

  • Enteral vs. Parenteral Administration : A study on Goettinger mini

Comparison with Similar Compounds

Structural Modifications and Metabolic Stability

Glycosylated LHRH analogs (compounds 1–6) were compared for enzymatic stability in human plasma, rat liver, and kidney homogenates (Table 1):

Compound Glycosylation Site Modification Plasma t₁/₂ (min) Liver t₁/₂ (min) Kidney t₁/₂ (min)
Native None None 3–4 5 3
1 N-terminus Lac + D-Trp6 >240 117 68
6 Ser4 GS4 + D-Trp6 >240 >240 103
3 N-terminus Gal + D-Trp6 120 15 10
  • Key Findings :
    • Compounds 1 (N-terminal lactose) and 6 (Ser4-glucose) showed the highest stability, with plasma t₁/₂ >240 minutes vs. native LHRH (3–4 minutes) .
    • Kidney homogenates degraded analogs faster than liver, highlighting organ-specific metabolism .
    • Compounds 3–5 (N-terminal glucose/galactose) had the shortest half-lives due to rapid cleavage at Trp³-Ser⁴ and Ser⁴-Tyr⁵ .

Antiproliferative Activity

In LHRH receptor-positive prostate cancer cells (LNCaP, DU145, PC3):

Compound Growth Inhibition (LNCaP, 48 h) Receptor Internalization
Native 10–15% Rapid
1 53% (200 μM) Delayed
6 50% (200 μM) Delayed
Triptorelin (control) 45% (200 μM) Rapid
  • Key Findings :
    • Compounds 1 and 6 outperformed triptorelin in growth inhibition (53% vs. 45%) at 200 μM, with effects persisting for 96 hours .
    • Receptor desensitization occurred with prolonged exposure, reducing LH release at high doses .

Hormonal Effects

Glycosylation altered LH/FSH release in pituitary cells (Table 2):

Compound LH Release (10 nM) FSH Release (5 nM)
Native 100% (baseline) 100% (baseline)
1 250% ↑ No effect
6 60% ↓ (50 nM) No effect
5 No effect 180% ↑
  • Key Findings :
    • Compound 1 stimulated LH release (250%↑), while compound 6 suppressed it (60%↓) at high doses .
    • Compound 5 uniquely induced FSH secretion, suggesting divergent signaling pathways for LH/FSH regulation .

Degradation Profiles

  • Primary Cleavage Sites :
    • Compounds 1–5: Trp³-Ser⁴ and Ser⁴-Tyr⁵ .
    • Compound 6: Ser⁴-Tyr⁵ and glycosylation site (glucose-Ser4) .
  • Metabolites :
    • Compound 6 remained intact in kidney homogenates for 180 minutes, while compound 1 lost its lactose unit after 40 minutes .

Clinical and Therapeutic Implications

  • Advantages Over Native LHRH :
    • Prolonged half-life enables less frequent dosing .
    • Enhanced antitumor activity in hormone-dependent cancers (e.g., prostate, breast) .
  • Limitations :
    • Kidney-mediated metabolism reduces bioavailability compared to liver .
    • High-dose LH suppression (compound 6) may limit use in fertility applications .

Biological Activity

Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), plays a crucial role in regulating reproductive hormones. The analog LHRH, Phe(6)-, is a modified form of GnRH that has garnered significant interest due to its enhanced biological activity and therapeutic potential, particularly in oncology.

Chemical Structure and Modifications

LHRH, Phe(6)- features a phenylalanine substitution at the sixth position of the peptide sequence. This modification increases the peptide's receptor affinity and proteolytic stability compared to native GnRH. The structural alteration enhances its biological half-life and overall efficacy as a therapeutic agent.

LHRH analogs, including Phe(6)-, exhibit potent agonistic properties that stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. The increased receptor affinity results in a more pronounced physiological response. Research indicates that LHRH, Phe(6)- has a 2.5-fold increase in biological half-life compared to native GnRH due to its resistance to enzymatic degradation .

Table 1: Comparison of Biological Activity

CompoundBiological Half-LifeReceptor AffinityProteolytic Stability
GnRH10-15 minutesBaselineLow
LHRH, Phe(6)-25-37.5 minutesHighModerate
D-Trp3-D-Phe6-GnRH14 minutesModerateHigh

Case Study: Prostate Cancer Treatment

A significant application of LHRH analogs is in the treatment of prostate cancer. In a clinical study involving 32 patients undergoing LHRH agonist therapy, serum testosterone (T) and LH levels were monitored post-therapy cessation. Results showed that LH levels normalized within three months while T levels took an average of 24 months to return to baseline . This delayed recovery underscores the prolonged effects of LHRH analogs like Phe(6)- on hormonal regulation.

Research Findings on Targeted Drug Delivery

Recent studies have explored conjugating LHRH with chemotherapeutic agents such as prodigiosin and paclitaxel. These conjugates demonstrated significantly enhanced cytotoxicity against cancer cells due to specific targeting via LHRH receptors, leading to increased cell death rates compared to unconjugated drugs . The study highlighted that LHRH-conjugated drugs showed improved adhesion forces to tumor cells, indicating their potential for targeted cancer therapies.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of LHRH, Phe(6)- indicates that it is less susceptible to renal clearance compared to native GnRH. In studies with rats, only small amounts were excreted in urine, suggesting significant retention within systemic circulation . This property can be advantageous for maintaining therapeutic levels over extended periods.

Q & A

Basic Research Questions

Q. What is the structural and functional significance of the Phe(6) modification in LHRH analogs?

  • Methodological Answer : The substitution of phenylalanine at position 6 alters receptor-binding affinity and metabolic stability. To investigate this, researchers typically use circular dichroism (CD) spectroscopy to analyze secondary structure changes and radioligand binding assays (e.g., using HEK-293 cells transfected with LHRH receptors) to quantify binding kinetics. Comparative studies with native LHRH and Phe(6)-modified analogs are critical to isolate the effects of this substitution .

Q. What experimental models are most appropriate for evaluating the bioactivity of Phe(6)-LHRH analogs?

  • Methodological Answer : In vitro models include receptor-binding assays using immortalized cell lines (e.g., pituitary gonadotrope-derived cells), while in vivo models often involve rodent studies to assess gonadotropin secretion profiles. For example, subcutaneous administration in ovariectomized rats followed by serum LH/FSH measurements via ELISA can validate bioactivity .

Q. How can researchers ensure reproducibility in synthesizing Phe(6)-LHRH analogs?

  • Methodological Answer : Standardize solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry, including rigorous HPLC purification (>95% purity) and mass spectrometry validation. Documenting resin type, coupling agents (e.g., HBTU/HOBt), and deprotection conditions is essential. Cross-lab validation via interlaboratory studies is recommended to address batch variability .

Advanced Research Questions

Q. What are the key challenges in reconciling contradictory data on the pharmacokinetics of Phe(6)-LHRH analogs across studies?

  • Methodological Answer : Contradictions often arise from differences in administration routes (e.g., subcutaneous vs. intravenous), animal models (e.g., Sprague-Dawley vs. Wistar rats), or assay sensitivity. To resolve these, conduct meta-analyses using PRISMA guidelines, stratifying data by experimental conditions. Additionally, employ compartmental pharmacokinetic modeling to account for variables like tissue distribution and enzymatic degradation rates .

Q. How can researchers optimize Phe(6)-LHRH conjugates for targeted drug delivery systems?

  • Methodological Answer : Functionalize nanocarriers (e.g., liposomes, microbubbles) with Phe(6)-LHRH to exploit receptor-mediated endocytosis in cancer cells. Use flow cytometry and fluorescence microscopy to quantify binding efficiency (e.g., avidin-biotin linkages for antibody conjugation). In vitro targeting experiments with LHRH receptor-positive cell lines (e.g., MCF-7 breast cancer cells) are critical for validation .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Phe(6)-LHRH studies with small sample sizes?

  • Methodological Answer : Use non-parametric tests (e.g., Kruskal-Wallis) for skewed data and Bayesian hierarchical models to incorporate prior knowledge. For dose-response curves, apply nonlinear regression with software like GraphPad Prism, ensuring parameters like EC50 and Hill coefficients are reported with 95% confidence intervals. Bootstrap resampling can mitigate Type I/II errors in underpowered studies .

Q. How should researchers address heterogeneity in receptor expression levels when testing Phe(6)-LHRH analogs in heterogeneous tumor models?

  • Methodological Answer : Stratify tumor samples using immunohistochemistry (IHC) for LHRH receptor density. Employ clustered analysis (e.g., k-means clustering) to group tumors by receptor expression quartiles. For in vivo models, use orthotopic xenografts with quantified receptor levels via qPCR or Western blot to standardize baseline conditions .

Q. Methodological Design & Validation

Q. What steps are critical for validating the specificity of Phe(6)-LHRH analogs in receptor-binding assays?

  • Methodological Answer : Include competitive inhibition controls (e.g., excess native LHRH) to confirm displacement. Use receptor-negative cell lines (e.g., LHRH receptor-knockout HEK-293) as negative controls. Surface plasmon resonance (SPR) assays with purified receptors can further validate binding kinetics and exclude off-target interactions .

Q. How can researchers design longitudinal studies to assess the long-term stability of Phe(6)-LHRH formulations?

  • Methodological Answer : Conduct accelerated stability testing under ICH guidelines (e.g., 25°C/60% RH for 6 months) with periodic HPLC and mass spectrometry analysis. For in vivo stability, use radiolabeled analogs (e.g., ^125I-Phe(6)-LHRH) and track biodistribution via gamma scintigraphy .

Q. Data Interpretation & Reporting

Q. How should researchers report conflicting results between in vitro potency and in vivo efficacy of Phe(6)-LHRH analogs?

  • Methodological Answer : Explicitly discuss factors such as metabolic clearance, protein binding, and tissue penetration. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate in vitro IC50 values with in vivo exposure metrics (e.g., AUC/MIC ratios). Provide raw data in supplementary materials to enable reanalysis .

Q. What frameworks are recommended for prioritizing follow-up studies when preliminary data on Phe(6)-LHRH analogs are inconclusive?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to rank hypotheses. Use decision matrices to weigh factors like cost, technical feasibility, and translational potential. Pilot studies with nested factorial designs can efficiently explore multiple variables .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H81N17O13/c1-34(2)24-44(54(85)72-43(14-8-22-67-62(64)65)61(92)79-23-9-15-50(79)60(91)69-31-51(63)82)73-55(86)45(25-35-10-4-3-5-11-35)74-56(87)46(26-36-16-18-39(81)19-17-36)75-59(90)49(32-80)78-57(88)47(27-37-29-68-41-13-7-6-12-40(37)41)76-58(89)48(28-38-30-66-33-70-38)77-53(84)42-20-21-52(83)71-42/h3-7,10-13,16-19,29-30,33-34,42-50,68,80-81H,8-9,14-15,20-28,31-32H2,1-2H3,(H2,63,82)(H,66,70)(H,69,91)(H,71,83)(H,72,85)(H,73,86)(H,74,87)(H,75,90)(H,76,89)(H,77,84)(H,78,88)(H4,64,65,67)/t42-,43-,44-,45+,46-,47-,48-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYQKOPVQDUQLX-HDJHSADSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@@H]7CCC(=O)N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H81N17O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206131
Record name LHRH, Phe(6)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57521-78-5
Record name LHRH, Phe(6)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057521785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LHRH, Phe(6)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LHRH, Phe(6)-
Reactant of Route 2
Reactant of Route 2
LHRH, Phe(6)-
Reactant of Route 3
Reactant of Route 3
LHRH, Phe(6)-
Reactant of Route 4
Reactant of Route 4
LHRH, Phe(6)-
Reactant of Route 5
Reactant of Route 5
LHRH, Phe(6)-
Reactant of Route 6
Reactant of Route 6
LHRH, Phe(6)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.